Esculentin-1ARb is a bioactive peptide derived from amphibian skin, specifically known for its antimicrobial properties. This peptide belongs to the family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in various organisms. Esculentin-1ARb exhibits potent activity against a range of bacteria, making it a subject of interest in both microbiological and pharmaceutical research.
Esculentin-1ARb is primarily sourced from the skin of certain frog species, particularly those belonging to the genus Pelophylax. The peptide has been identified in the skin transcriptomes of these frogs, where it plays a role in defense against microbial infections. The specific sequence and structure of Esculentin-1ARb have been characterized through various biochemical analyses, including cDNA sequencing and mass spectrometry .
Esculentin-1ARb is classified as an antimicrobial peptide, which is characterized by its ability to disrupt microbial membranes. It is part of a broader category of peptides that exhibit diverse biological activities, including antibacterial, antifungal, and antiviral properties. These peptides are typically cationic and amphipathic, allowing them to interact effectively with negatively charged microbial membranes .
The synthesis of Esculentin-1ARb can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. The process involves the following steps:
The resulting peptides are then characterized using techniques such as mass spectrometry and circular dichroism spectroscopy to confirm their structure and folding.
The molecular structure of Esculentin-1ARb is characterized by its alpha-helical conformation, which is essential for its antimicrobial activity. The peptide typically consists of 21 amino acids with specific sequences that contribute to its function. Key features include:
The molecular weight of Esculentin-1ARb is approximately 4.80 kDa, with an isoelectric point (pI) around 9.63, indicating its cationic nature at physiological pH .
Esculentin-1ARb primarily acts through mechanisms that involve disrupting bacterial membranes. The key reactions include:
These interactions are influenced by factors such as peptide concentration and bacterial membrane composition.
The mechanism by which Esculentin-1ARb exerts its antimicrobial effects involves several steps:
Experimental studies have demonstrated that Esculentin-1ARb's effectiveness varies with different bacterial strains, highlighting its potential as a therapeutic agent against resistant pathogens .
Esculentin-1ARb exhibits several notable physical properties:
Key chemical properties include:
Relevant data on these properties can be obtained through experimental characterization techniques such as NMR spectroscopy and circular dichroism .
Esculentin-1ARb has significant potential applications in various fields:
The esculentin peptide family was first identified in the skin secretions of Pelophylax frogs (formerly Rana), serving as a cornerstone of innate immune defense against environmental pathogens. Initial studies revealed that esculentin-1a and -1b, 46-residue peptides with a C-terminal disulfide-bridged loop, exhibited broad-spectrum activity against bacteria, fungi, and protozoa [1] [3]. The discovery of shorter, bioactive derivatives began with Esculentin-1a(1–21)NH₂, a 21-mer fragment demonstrating potent anti-Pseudomonas activity (MIC: 2–16 μM) in murine keratitis models, reducing bacterial loads by 4-log10 and inflammation by 50% [1]. This breakthrough underscored the feasibility of truncating native peptides while retaining or enhancing bioactivity.
Subsequent transcriptomic analyses of Pelophylax nigromaculatus (dark-spotted frog) identified esculentin-1PN, a homolog sharing 85% sequence identity with Esculentin-1ARb. Its cDNA encodes a 9.16-kDa precursor featuring a signal peptide, acidic spacer, and mature peptide stabilized by a conserved C-terminal disulfide bond [3]. Phylogenetic reconstruction placed esculentin-1 derivatives within a monophyletic clade of Pelophylax, with Esculentin-1ARb showing closest kinship to P. fukienensis orthologs [3] [9]. Patent landscapes further reflect therapeutic interest, with claims covering synthetic derivatives (e.g., diastereomer Esc-1a(1–21)-1c) for microbial keratitis and wound healing [7].
Key Research Findings:
Table 1: Antimicrobial Activity of Select Esculentin-1 Derivatives
Peptide | Source Species | MIC Range (μM) | Key Pathogens Targeted |
---|---|---|---|
Esculentin-1a(1–21)NH₂ | P. lessonae | 2–16 μM | P. aeruginosa (drug-resistant) |
Esculentin-1PN | P. nigromaculatus | 6.25–50 μg/mL | E. coli, Vibrio anguillarum |
Esc(1–21) | Synthetic derivative | 4–8 μM | E. coli O157:H7 |
Esculentin-1ARb belongs to the esculentin-1 family, defined by a conserved N-terminal domain rich in lysine (K) and leucine (L) residues, and a C-terminal hexapeptide ring constrained by a disulfide bond (Cys¹⁸–Cys²⁴) [3] [9]. Unlike its 46-residue progenitors, Esculentin-1ARb is a truncated 20–24-mer derivative optimized for enhanced membrane interaction. Its amphipathic α-helical structure (predicted helicity: >80%) enables selective insertion into microbial membranes via cationic (Arg/Lys) and hydrophobic (Trp/Leu) residues [5] [6].
Evolutionarily, esculentin-1 sequences exhibit positive selection in residues involved in membrane disruption, suggesting adaptive evolution against diverse pathogens. Esculentin-1ARb shares this trait, bearing signature substitutions (e.g., Leu¹⁴→D-Leu, Ser¹⁷→D-Ser) that augment protease resistance without compromising helicity [7] [9]. Such innovations mirror host-defense optimizations observed in other anuran AMPs, like temporins and bombesins.
Mechanistic Insights:
Table 2: Structural and Functional Properties of Esculentin-1ARb vs. Parent Peptides
Property | Native Esculentin-1a | Esculentin-1ARb | Functional Impact |
---|---|---|---|
Length (residues) | 46 | 20–24 | Enhanced tissue penetration |
Net Charge (pH 7.0) | +6 to +8 | +5 to +7 | Optimized for bacterial membranes |
Key Modifications | None | D-amino acids (Leu¹⁴, Ser¹⁷) | Protease resistance |
Secondary Structure | N-terminal helix + C-terminal loop | Stabilized α-helix | Membrane insertion efficiency |
Esculentin-1ARb addresses critical limitations of conventional antibiotics: (1) inability to penetrate biofilms, (2) inactivity against MDR Gram-negatives, and (3) poor immunomodulation. Its efficacy spans planktonic and biofilm states of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), including colistin-resistant strains [1] [6].
Key Evidence:
Therapeutic Advantages:
Table 3: Synergistic Activity of Esculentin-1ARb Derivatives with Conventional Antibiotics
Peptide | Antibiotic | Pathogen | FICI | Effect |
---|---|---|---|---|
Esc(1–21) | Levofloxacin | P. aeruginosa BAA-2114 | 0.25 | 8-fold MIC reduction |
BKR1 (hybrid) | Rifampicin | E. coli ATCC 25922 | 0.31 | Bactericidal at 1/4 MIC |
Esc(1–18) | Chloramphenicol | E. coli O157:H7 | 0.50 | Biofilm inhibition at 1/2 MIC |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0